6-Ethylpyrimidine-2,4(1h,3h)-dione

Beschreibung

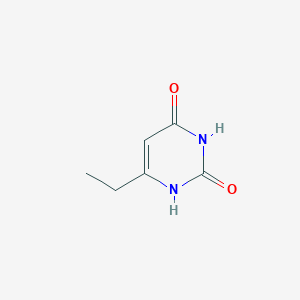

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXMZDHLUUPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289007 | |

| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15043-03-5 | |

| Record name | 15043-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Ethylpyrimidine 2,4 1h,3h Dione and Its Derivatives

Strategic Approaches to Pyrimidine-2,4(1H,3H)-dione Core Synthesis

The formation of the central pyrimidinedione ring is a well-established area of heterocyclic chemistry, with several robust methods available. These approaches typically involve the combination of a three-carbon component with a nitrogen-containing component, such as urea (B33335).

Cycloaddition reactions provide a powerful means of constructing the pyrimidinedione ring system. These reactions form the heterocyclic ring by combining multiple components in a single, concerted or stepwise, process. beilstein-journals.org Strategies such as [3+3] and [4+2] cycloadditions are prominent. beilstein-journals.org

In a typical [3+3] approach, a 1,3-dicarbonyl compound or its equivalent serves as the three-carbon (C-C-C) fragment, which reacts with an amidine or urea derivative, the N-C-N fragment. beilstein-journals.orgorgsyn.org A classic example is the Pinner synthesis, which traditionally involves the condensation of 1,3-dicarbonyls with amidines. beilstein-journals.org Modifications of this reaction, for instance, using β-keto esters, have expanded its utility. beilstein-journals.org

The [4+2] cycloaddition, or Diels-Alder type reaction, can also be employed. This often involves the reaction of a 1,3-diazabutadiene derivative with a suitable dienophile to construct the six-membered ring. beilstein-journals.org Another approach involves the reaction of α,β-unsaturated imines with isocyanates to yield pyrimidinones. beilstein-journals.org These methods are fundamental to creating the core structure before further functionalization.

The most prevalent and widely utilized method for constructing the pyrimidine (B1678525) ring is through the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a three-carbon fragment possessing electrophilic sites at the 1 and 3 positions. orgsyn.orgwikipedia.org This C-C-C fragment is typically a β-dicarbonyl compound, such as a β-ketoester or a malonic ester derivative.

For the synthesis of 6-substituted pyrimidine-2,4(1H,3H)-diones, the reaction between a β-ketoester and urea is a cornerstone. The β-ketoester provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the C6-substituent and the C4-oxo group. Urea provides the N1, C2, N3 atoms and the C2-oxo group. The reaction proceeds via formation of ureide intermediates followed by acid- or base-catalyzed cyclization and dehydration to afford the final pyrimidinedione ring.

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot, multicomponent reactions (MCRs) for the synthesis of pyrimidine derivatives. google.comconicet.gov.arlibretexts.org The Biginelli reaction is a well-known example of an MCR that combines an aldehyde, a β-ketoester, and urea (or thiourea) in a single step to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. beilstein-journals.org

These one-pot procedures are highly advantageous as they reduce the need for isolating intermediates, thereby saving time, reagents, and solvents. prepchem.com For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized in a one-pot reaction involving an aldehyde, malononitrile, and barbituric acid. nih.gov This strategy allows for the rapid generation of a diverse library of complex pyrimidine derivatives by simply varying the starting components. libretexts.orgprepchem.com

Precursor Synthesis and Functionalization for Ethyl Group Incorporation

To synthesize the target compound, 6-Ethylpyrimidine-2,4(1H,3H)-dione, precursors bearing the required ethyl group must be prepared. The regioselective introduction of this group is critical and can be achieved either by using an ethyl-bearing synthon from the outset or by functionalizing a pre-formed pyrimidine ring.

The key to forming the 6-ethyl derivative via condensation is the use of a three-carbon synthon that already contains the ethyl group at the appropriate position. The most common precursors for this purpose are ethyl-substituted β-ketoesters or malonic esters.

A primary example is 3-oxopentanoic acid ethyl ester (ethyl propionylacetate), the direct precursor for the ethyl group at C6. However, a more common laboratory approach involves the acetoacetic ester synthesis or malonic ester synthesis to generate tailored synthons. wikipedia.orglibretexts.org For instance, diethyl malonate can be alkylated with an ethyl halide (like ethyl iodide) to produce diethyl ethylmalonate. prepchem.com

Similarly, the Claisen condensation is a fundamental C-C bond-forming reaction used to produce β-ketoesters. libretexts.orgwikipedia.org The self-condensation of ethyl propionate, for example, would yield the required ethyl-substituted β-ketoester. More commonly, ethyl acetoacetate (B1235776) is synthesized on a large scale from the reaction of diketene (B1670635) with ethanol (B145695) or through the Claisen condensation of ethyl acetate. aip.orgwikipedia.org This can then be further alkylated.

| Ethyl-Bearing Synthon | Typical Synthetic Method | Starting Materials |

|---|---|---|

| Ethyl Propionylacetate | Claisen Condensation | Ethyl propionate, Sodium ethoxide |

| Diethyl Ethylmalonate | Malonic Ester Synthesis (Alkylation) | Diethyl malonate, Sodium ethoxide, Ethyl iodide prepchem.com |

Regioselectivity, the control over the position of the ethyl group, is a crucial aspect of the synthesis.

The most straightforward method to ensure the ethyl group is at the C6 position is to use a precursor like ethyl propionylacetate in a condensation reaction with urea. The structure of the β-ketoester dictates the substitution pattern of the resulting pyrimidinedione. The reaction between ethyl propionylacetate and urea will regioselectively yield 6-ethyluracil because the ethyl group is adjacent to the methylene (B1212753) group of the β-ketoester backbone.

Alternatively, direct functionalization of a pre-formed pyrimidine ring offers another route. This can be achieved by introducing a suitable leaving group at the C6 position, which can then be displaced by an ethyl nucleophile. A more modern approach involves the direct alkylation of a C6-functionalized uracil (B121893). For example, a method has been developed for the direct nucleophilic substitution of 6-cyanouracil derivatives with alkyl Grignard reagents (e.g., ethylmagnesium bromide) in the presence of a zinc(II) chloride catalyst. nih.govacs.org This reaction proceeds regioselectively to install the alkyl group at the C6 position, providing a direct route to 6-alkyluracils from a common intermediate. nih.gov

| Synthetic Strategy | Key Reaction | Description | Regioselectivity Control |

|---|---|---|---|

| Condensation Approach | Principal Condensation | Reaction of an ethyl-substituted β-ketoester (e.g., ethyl propionylacetate) with urea. | The position of the ethyl group is predetermined by the structure of the β-ketoester precursor. |

| Direct Alkylation | Nucleophilic Substitution | Reaction of a 6-functionalized uracil (e.g., 6-cyanouracil) with an ethylating agent like a Grignard reagent. nih.govacs.org | The reaction is directed to the C6 position due to the presence of the activating/leaving group at that site. |

Derivatization Strategies for Structural Modification

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental strategies for modifying the pyrimidine-2,4(1H,3H)-dione core. These reactions primarily target the nitrogen atoms at the N1 and N3 positions, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties.

The regioselectivity of N-alkylation in pyrimidine-2,4(1H,3H)-diones is a critical aspect of their synthesis. The inherent difference in the chemical environment of the N1 and N3 positions often leads to the preferential formation of one isomer over the other. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, which can influence the final product distribution. beilstein-journals.org

For instance, in the synthesis of N-1 substituted indazole derivatives, specific reaction conditions can exploit the reactivity differences between the N1 and N2 atoms to achieve regioselective alkylation. beilstein-journals.org Research has shown that N-acylation can also proceed with high regioselectivity, often favoring the N1 position through the isomerization of an initially formed N2-acyl intermediate to the more stable N1 regioisomer. beilstein-journals.org Furthermore, the use of specific electrophiles, such as β-halo esters in the presence of DMF, has been shown to yield N-1 substituted indazoles through thermodynamic equilibration. beilstein-journals.org

The formation of N1 and N3 isomers is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and the nature of the alkylating or acylating agent play a pivotal role in directing the regiochemical outcome. beilstein-journals.org

Studies on indazole N-alkylation have demonstrated that varying these conditions can facilitate regioselective synthesis. beilstein-journals.org For example, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving N-1 selective alkylation of indazoles. beilstein-journals.org This system has shown high N-1 regioselectivity with a variety of substituted indazoles and alkylating agents, including primary alkyl halides and secondary alkyl tosylates. beilstein-journals.org Conversely, the presence of certain substituents on the indazole ring, such as NO2 or CO2Me at the C-7 position, can direct the alkylation to the N-2 position with excellent regioselectivity. beilstein-journals.org

In some cases, high temperatures can be employed to overcome high activation barriers and promote isomerization, although this can also lead to side reactions and decomposition of the desired product. nih.gov The optimization of reaction parameters, including temperature and time, is therefore crucial for maximizing the yield of the desired isomer. nih.gov

Substitution Reactions at Other Ring Positions (C5, C2, C4)

Beyond N-alkylation, the pyrimidine ring can be functionalized at the C5, C2, and C4 positions. For instance, 6-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde can be synthesized from 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione by reaction with phosphoryl chloride in DMF. nih.gov This introduces a formyl group at the C5 position, providing a handle for further modifications.

Chemoselective O-alkylation at the C2 or C4 positions can also be achieved under specific conditions. nih.gov The reactivity at these positions can be influenced by the substituents already present on the pyrimidine ring. nih.gov

Annulation and Fused Heterocycle Formation (e.g., Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)

The fusion of a pyridine (B92270) ring to the pyrimidine-2,4(1H,3H)-dione core leads to the formation of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, a class of compounds with significant biological interest. nih.govnih.gov One common synthetic route involves the cyclization of 6-aminouracil (B15529) derivatives. nih.gov

For example, 6-amino-1,3-disubstituted uracils can be used as starting materials to synthesize a library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov The synthesis often involves the construction of the pyridine ring by treating the 6-aminouracil derivative with a Vilsmeier reagent (generated from oxalyl chloride and DMF), followed by subsequent reactions. nih.gov

Another approach is a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil, which proceeds via a domino Knoevenagel-Michael-cyclization sequence to afford the pyrido[2,3-d]pyrimidine-2,4-dione core. This method offers an efficient alternative to classical multi-step syntheses.

The following table summarizes the synthesis of various 6-amino-1,3-disubstituted pyrimidine-2,4(1H,3H)-diones, which are key intermediates in the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones. nih.gov

| Compound Name | Starting Material | Alkylating Agent | Yield (%) |

| 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione | 6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | Ethyl iodide | 40 |

| 6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione | 6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | Propyl iodide | 53 |

| 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | Ethyl iodide | 42 |

Oxidation and Reduction Reactions of the Pyrimidine Ring or Substituents

Oxidation and reduction reactions provide another avenue for the structural modification of this compound and its derivatives. These reactions can target either the pyrimidine ring itself or the substituents attached to it.

For instance, the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones and pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones can be achieved through the oxidative aromatization of their 5,6,7,8-tetrahydro derivatives. utmb.edu This method offers a simple and efficient route to these valuable scaffolds. utmb.edu

Furthermore, substituents can be modified through oxidation. For example, thietane-containing pyrimidine-2,4-(1H,3H)-dione derivatives can be oxidized to their corresponding oxo- and dioxothietane derivatives. researchgate.net

Catalytic Systems in this compound Synthesis

The synthesis of the pyrimidine framework, including this compound, often relies on catalytic mediation to facilitate cyclization and condensation reactions. Both homogeneous and heterogeneous catalytic systems have been explored to improve reaction rates, yields, and selectivity.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. In the context of pyrimidine synthesis, various metal complexes have demonstrated efficacy. For instance, iridium-based pincer complexes have been utilized in the multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org This method is valued for its sustainability and efficiency. organic-chemistry.org Similarly, palladium-catalyzed reactions, such as C-N cross-coupling, are integral to cascade procedures for creating substituted N-heterocycles, a strategy applicable to complex pyrimidine derivatives. mdpi.com

Titanium complexes with homochiral trialkanolamine ligands have been employed as catalysts for enantioselective reactions, such as sulfoxidation, showcasing the potential for creating chiral pyrimidine derivatives. iupac.org While not directly a cyclization method, such catalytic systems are crucial for the functionalization of the pyrimidine core.

Table 1: Examples of Homogeneous Catalysts in Pyrimidine Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Iridium Pincer Complex | [PN5P-Ir] | Multicomponent synthesis from amidines and alcohols | organic-chemistry.org |

| Palladium Complex | Pd2(dba)3/XPhos | Cascade amination/Heck coupling for azaindoles | mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysts, being in a different phase from the reactants, are prized for their ease of separation and potential for recyclability, aligning with green chemistry principles. powertechjournal.com Various solid-supported catalysts have been developed for the synthesis of N-heterocycles.

Manganese oxides, particularly octahedral molecular sieves (OMS-2), have been identified as active and selective heterogeneous oxidation catalysts. mdpi.com For the synthesis of pyrimidine derivatives, catalysts like silica-supported cerium ammonium (B1175870) nitrate (B79036) (CAN-SiO2) have been used in one-pot, four-component reactions to produce tetrasubstituted pyrroles, a methodology whose principles can be extended to other heterocycles. mdpi.com Other examples include copper oxide supported on reduced graphene oxide (CuO/rGO) and bismuth(III) nitrate on alumina, which have been effective in synthesizing imidazo[1,2-a]pyridines and triarylpyridines, respectively. mdpi.com The development of nano-catalysts, such as encapsulated-γ-Fe2O3 nanoparticles, has also shown to improve yields in the synthesis of related pyridodipyrimidines compared to traditional methods. nih.gov

Table 2: Heterogeneous Catalysts in N-Heterocycle Synthesis

| Catalyst | Support Material | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Cerium Ammonium Nitrate (CAN) | Silica (SiO2) | Multi-component synthesis of pyrroles | Recyclable | mdpi.com |

| Copper(II) Oxide (CuO) | Reduced Graphene Oxide (rGO) | One-pot synthesis of imidazo[1,2-a]pyridines | Recyclable up to five times | mdpi.com |

| Yttrium triflate (Y(OTf)3) | None (used in water) | Synthesis of pyrido-dipyrimidine-diones | Efficient, ambient conditions | nih.gov |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. powertechjournal.comrasayanjournal.co.in These approaches focus on using safer solvents, reducing waste, and employing energy-efficient methods. rasayanjournal.co.in

Key green strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants, which enhances efficiency and reduces waste. rasayanjournal.co.inbenthamdirect.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reaction times, often leading to higher yields and purer products compared to conventional heating. rasayanjournal.co.innih.gov

Green Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions minimizes the reliance on hazardous organic solvents. rasayanjournal.co.innih.gov Furthermore, the development of reusable heterogeneous catalysts or metal-free catalytic systems contributes to the sustainability of the process. powertechjournal.comnih.gov For example, reactions in water catalyzed by yttrium triflate have been used to efficiently synthesize complex pyrimidine systems under ambient conditions. nih.gov

Advanced Synthetic Methodologies

To further enhance control and efficiency, advanced synthetic methodologies like photochemical transformations and flow chemistry are being explored for the synthesis of this compound and its derivatives.

Photochemical Transformations

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. For pyrimidines, photochemical reactions can be used for functionalization or to create complex structures. For example, the reaction of pyrimidines with photochemically generated radicals, such as t-BuO* radicals, can lead to the formation of oxidized products like 5,6-dihydroxypyrimidines. nih.gov This process involves the radical adding to the C(5) or C(6) position of the pyrimidine ring. nih.gov

Photochemical methods can also be used to cleave pyrimidine dimers, which are formed upon UV irradiation. acs.org While often studied in the context of DNA damage and repair, these light-induced cycloreversion reactions, sometimes assisted by photosensitizers, demonstrate the potential of light to control the formation and breaking of bonds within the pyrimidine scaffold. acs.org More recently, photochemical organocatalytic methods have been developed for the functionalization of related N-heterocycles like pyridines, which involves the generation and coupling of pyridinyl and allylic radicals under visible light. acs.org

Flow Chemistry Applications

Flow chemistry, or continuous-flow processing, involves performing reactions in a continuously flowing stream within a reactor. mdpi.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, improved reproducibility, and easier scalability. mdpi.comnih.gov

The synthesis of pyrimidinone scaffolds has been successfully demonstrated using flow chemistry. researchgate.net For instance, the retro-Diels-Alder reaction of condensed pyrimidinone derivatives to yield the desired products can be performed in flow at high temperatures and pressures, resulting in higher yields compared to batch reactions. researchgate.net Flow systems can be coupled with other technologies, such as microwave heating or photochemistry, to further enhance reaction efficiency. nih.govmdpi.com The precise control afforded by flow reactors is particularly beneficial for multi-step syntheses, allowing for the direct transfer of unstable intermediates to subsequent reaction steps without isolation. nih.govmdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for Pyrimidine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited control over temperature gradients and mixing | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reactor volumes and better heat transfer |

| Scalability | Often challenging and requires re-optimization | Straightforward scalability by running the system for longer |

| Efficiency | Can have longer reaction times and require intermediate isolation | Reduced reaction times, potential for in-line purification and multi-step sequences |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent process parameters |

Advanced Spectroscopic and Analytical Characterization of 6 Ethylpyrimidine 2,4 1h,3h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy of 6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-ethyluracil, reveals distinct signals corresponding to each unique proton in the structure. Analysis of a derivative, 3-methyl-6-ethyluracil, in DMSO-d6 provides characteristic chemical shifts that help in assigning the proton environments. The ethyl group protons appear as a triplet and a quintet, indicative of their coupling. The vinylic proton at the C5 position shows a singlet, and the N-H proton exhibits a broad singlet at a higher chemical shift.

A representative analysis of 3-methyl-6-ethyluracil shows a triplet at 1.115 ppm for the methyl protons (CH₃) and a quintet at 2.325 ppm for the methylene (B1212753) protons (CH₂) of the ethyl group. The vinylic proton (C(5)H) appears as a singlet at 5.459 ppm, while the N-H proton resonates at 11.091 ppm.

Table 1: ¹H NMR Chemical Shifts for 6-Ethyluracil Derivatives in DMSO-d6

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | 1.115 | Triplet | 7.5 |

| Ethyl -CH₂ | 2.325 | Quintet | 7.5 |

| C(5)-H | 5.459 | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the ethyl group carbons, the pyrimidine (B1678525) ring carbons, and the carbonyl carbons. The carbonyl carbons (C2 and C4) are typically found furthest downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

In the case of 6-ethyluracil, the ¹³C NMR spectrum in DMSO-d6 shows the ethyl group's methyl carbon at approximately 11.48 ppm and the methylene carbon at 24.96 ppm. The C5 carbon appears around 97.00 ppm. The two carbonyl carbons, C2 and C4, are observed at 151.63 ppm and 164.25 ppm, respectively, while the C6 carbon, attached to the ethyl group, resonates at 157.87 ppm.

Table 2: ¹³C NMR Chemical Shifts for 6-Ethyluracil in DMSO-d6

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | 11.48 |

| Ethyl -CH₂ | 24.96 |

| C5 | 97.00 |

| C2 | 151.63 |

| C6 | 157.87 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-ethyluracil, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their direct coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum of 6-ethyluracil would show correlations between the C5 proton and the C5 carbon, the methylene protons and their carbon, and the methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is critical for assembling the molecular structure. For 6-ethyluracil, HMBC spectra would reveal key correlations, such as between the C5 proton and the C4 and C6 carbons, and between the ethyl methylene protons and the C6 and C5 carbons. These correlations are instrumental in confirming the substitution pattern on the pyrimidine ring.

Solid-State NMR for Polymorph Characterization

Solid-State NMR (ssNMR) is a vital technique for characterizing the solid forms of chemical compounds, including different polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly affect the physical properties of a compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.14 g/mol ). The fragmentation of uracil (B121893) and its alkylated derivatives typically involves characteristic losses. The fragmentation of uracil itself is known to proceed via a retro-Diels-Alder (RDA) mechanism, leading to the loss of HNCO (isocyanic acid).

For 6-ethyluracil, common fragmentation pathways would likely include:

Loss of the ethyl group : A significant fragment would be expected at M-29, corresponding to the loss of a C₂H₅ radical.

Loss of ethylene : Cleavage with a hydrogen rearrangement (McLafferty-type rearrangement) could lead to the loss of ethene (C₂H₄), resulting in a fragment at M-28.

Ring cleavage : Similar to uracil, cleavage of the pyrimidine ring can occur, leading to the loss of molecules like isocyanic acid (HNCO, 43 Da).

Analysis of the mass spectra of related compounds like 5-ethyluracil shows a prominent molecular ion peak and a base peak corresponding to the loss of HNCO from the molecular ion. A similar pattern would be anticipated for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₆H₈N₂O₂, the calculated exact mass is 140.05858 Da.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. An experimental HRMS measurement yielding a mass very close to the calculated value would provide strong evidence for the assigned molecular formula, confirming the identity of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS studies are crucial for confirming its molecular structure and for identifying its derivatives or metabolites in complex mixtures.

The fragmentation process is typically initiated by protonating the molecule, forming the [M+H]⁺ ion. The subsequent fragmentation pathways for pyrimidine-2,4-dione systems are influenced by the location of the charge and the stability of the resulting fragments. While specific MS/MS data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of uracil and its derivatives. nih.gov

Key fragmentation reactions for the protonated molecule would likely involve:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for uracil-type rings, involving the cleavage of the pyrimidine ring. This can lead to the loss of isocyanic acid (HNCO).

Loss of the ethyl group: Cleavage of the C-C bond between the pyrimidine ring and the ethyl substituent can occur, resulting in the loss of ethylene (C₂H₄) via a hydrogen rearrangement or an ethyl radical (•C₂H₅).

Ring cleavage: Sequential loss of small neutral molecules like CO, NH₃, and H₂O from the pyrimidine ring structure.

The study of annelation isomers of related heterocyclic systems, such as thieno[3,2-:4,5]pyrido[2,3-d]pyridazine, has shown that the position of substituents significantly influences the fragmentation behavior, allowing for the differentiation of isomers. researchgate.net This principle applies to derivatives of this compound, where MS/MS can be used to pinpoint the location of additional functional groups.

Table 1: Predicted MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 141.06 | 98.04 | HNCO (Isocyanic acid) | Retro-Diels-Alder (RDA) reaction |

| 141.06 | 113.06 | C₂H₄ (Ethylene) | Loss of the ethyl group with H rearrangement |

| 141.06 | 112.05 | •C₂H₅ (Ethyl radical) | Homolytic cleavage of the ethyl group |

Note: The m/z values are theoretical and based on the most common isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, making them indispensable for functional group identification. acs.org The spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. nih.gov

The key vibrational modes for pyrimidine derivatives include: nih.gov

N-H Stretching: The N-H groups in the pyrimidine ring typically exhibit strong, broad absorption bands in the IR spectrum in the region of 3100-3300 cm⁻¹.

C=O Stretching: The two carbonyl (C=O) groups at positions 2 and 4 are strong IR absorbers, usually appearing as intense bands between 1650 and 1750 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

C=C and C=N Stretching: Vibrations associated with the double bonds within the pyrimidine ring are found in the 1500-1650 cm⁻¹ region.

C-H Stretching: The ethyl group and the C-H bond on the ring will show stretching vibrations in the 2850-3000 cm⁻¹ range.

Ring Vibrations: The pyrimidine ring itself has characteristic "ring breathing" modes, which are often prominent in the Raman spectrum. acs.org

Computational studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to perform a complete vibrational assignment of the fundamental modes of pyrimidine derivatives. These studies help to correlate experimentally observed frequencies with specific atomic motions within the molecule.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3100 - 3300 | Strong, Broad | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium | Medium |

| C=O Stretch | 1650 - 1750 | Very Strong | Weak |

| C=C and C=N Stretch | 1500 - 1650 | Strong | Strong |

| N-H Bend | 1400 - 1500 | Medium | Weak |

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography provides definitive proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. For this compound, this technique can confirm the atomic connectivity, establish the tautomeric form present in the solid state (the 2,4-dione form), and reveal details of intermolecular interactions.

The ethyl group at the 6-position will have a specific conformation relative to the pyrimidine ring, which would be precisely determined by X-ray analysis. In the structure of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate, the pyrimidine and water molecules are linked by extensive N—H···O and O—H···O hydrogen bonds, highlighting the importance of hydrogen bonding in the crystal packing of such molecules. nih.gov

Table 3: Expected Crystallographic Parameters and Features for this compound (Based on Analogs)

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the crystal |

| Hydrogen Bonding Motif | R²₂(8) Dimers via N—H···O bonds | Confirms intermolecular self-assembly |

| Tautomeric Form | 2,4-Dione | Establishes the dominant tautomer in the solid state |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, purification, and purity assessment of synthesized chemical compounds. Various chromatographic techniques are employed in the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of pyrimidine derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is typically used, where a nonpolar stationary phase (like C8 or C18 silica gel) is paired with a polar mobile phase.

For this compound, a typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like methanol or acetonitrile. researchgate.net The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying composition) conditions. Detection is most commonly achieved using a UV detector, as the pyrimidine ring possesses a strong chromophore. The purity of synthesized 6-ethyluracil has been confirmed to be 99% by HPLC after recrystallization. jppres.com This technique is also used to determine the purity of final products in the synthesis of related thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, ensuring they are >95% pure before further testing. nih.gov

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, which is common for uracil derivatives. To overcome this, derivatization is required to convert the compound into a more volatile and thermally stable form.

A common derivatization strategy is silylation, where active hydrogens (on the N-H groups) are replaced with trimethylsilyl (TMS) groups. This is achieved by reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivative is sufficiently volatile for GC analysis. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for both separation and identification of the derivatized compound based on its retention time and mass spectrum. nist.gov This approach is invaluable for detecting and identifying trace amounts of the compound or its volatile derivatives in complex matrices.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ias.ac.in In the synthesis of this compound or its derivatives, TLC can be used to:

Track the consumption of starting materials.

Observe the formation of the desired product.

Detect the presence of any intermediates or byproducts.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on aluminum), which is then developed in a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). Compounds are visualized under UV light (at 254 nm) or by staining with an appropriate reagent. ias.ac.in By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can quickly assess the status of the reaction.

Advanced Characterization for Isomer Discrimination and Regioselectivity

The unambiguous structural elucidation of this compound and its derivatives is critical, particularly when synthetic routes can lead to multiple isomers or regioisomers. Advanced spectroscopic and analytical techniques are indispensable for differentiating these closely related molecules. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry provide detailed structural information, enabling precise isomer discrimination and confirmation of regioselectivity.

Distinguishing between isomers is a significant challenge in the synthesis of substituted pyrimidinediones. For instance, alkylation of the this compound scaffold can occur at the N1 or N3 positions, leading to two distinct regioisomers. While simple one-dimensional NMR might be insufficient to distinguish these products, advanced methods provide the necessary resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR techniques are paramount for establishing atomic connectivity and spatial relationships within a molecule, which is essential for both isomer and regioisomer identification.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for determining regioselectivity. It reveals correlations between protons and carbons that are separated by two or three bonds. For example, in an N-alkylated derivative, an HMBC correlation between the N-alkyl protons and the C2 or C4 carbonyl carbons can definitively establish the site of alkylation. The presence of a correlation to C2 would indicate N3 substitution, while a correlation to both C2 and C6 would confirm N1 substitution. jppres.commdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. It can be used to differentiate between isomers by observing through-space correlations between substituents and the pyrimidine ring protons.

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the pyrimidine ring. This sensitivity can be exploited to differentiate between isomers. jppres.com For instance, the position of a substituent can significantly influence the electronic environment of the ring's protons and carbons, leading to distinct and predictable shifts in their resonance frequencies.

Illustrative NMR Data for Discriminating Substituted Uracil Derivatives

The following table provides representative NMR data for related substituted uracil compounds, illustrating how chemical shifts can aid in structural assignment.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Correlations/Observations |

| 6-iso-Propyl-2-thiouracil | ¹H | 1.139 (d, 6H, CH₃), 2.677 (sep, 1H, CH), 5.679 (s, 1H, C(5)H), 12.214 (s, 1H, N(1)H), 12.353 (s, 1H, N(3)H) | The singlet at 5.679 ppm is characteristic of the C5-H proton. The two distinct NH proton signals confirm the tautomeric form. jppres.com |

| ¹³C | 20.31 (СH₃), 30.24 (CHMe₂), 100.25 (C5), 161.27 (C=O), 162.14 (C6), 175.99 (C=S) | The chemical shifts for C5 and C6 are distinct and sensitive to the C6 substituent. jppres.com | |

| 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione | ¹H | 4.91 (s, 1H, C(5)H), 3.93 (q, 2H, N-CH₂), 2.66 (m, 1H, cyclopropyl-CH), 1.19 (t, 3H, CH₃) | The quartet at 3.93 ppm and triplet at 1.19 ppm clearly indicate the N-ethyl group. HMBC would confirm its position at N3. nih.gov |

| LCMS | m/z [M+H]⁺ 196.2 | Mass spectrometry confirms the molecular weight of the specific regioisomer. nih.gov | |

| 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | ¹H | 5.95 (s, 1H, C(5)H) | The chemical shift of the C5-H proton is influenced by the electronic effects of the N1 and C6 substituents. mdpi.com |

| ¹³C | 162.7 (C2), 151.8 (C4), 149.9 (C6), 96.9 (C5) | The distinct signals for the carbonyl carbons (C2 and C4) and the olefinic carbons (C5 and C6) are key for structural confirmation. mdpi.com |

This table is generated based on data from related structures to illustrate the principles of spectroscopic discrimination. Actual values for this compound derivatives may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. However, its utility in isomer discrimination lies in the analysis of fragmentation patterns. Different isomers often yield distinct fragment ions upon collision-induced dissociation (CID). By studying these fragmentation pathways, one can deduce the original positions of substituents. This technique is particularly useful for analyzing tautomeric forms, as different tautomers can exhibit unique fragmentation behaviors in the gas phase.

X-ray Crystallography

When spectroscopic data are ambiguous, single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional structure of a molecule. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute configuration of atoms, leaving no doubt as to the identity of a specific isomer or regioisomer. Researchers often rely on X-ray crystallography to confirm structures that could not be unambiguously assigned using NMR or other spectroscopic methods alone. mdpi.com For example, in reactions where substitution could occur at different nitrogen or oxygen atoms of the uracil ring, X-ray analysis of a suitable crystal can unequivocally identify the correct structure. mdpi.commdpi.com

Biological Activities and Mechanistic Investigations of 6 Ethylpyrimidine 2,4 1h,3h Dione Derivatives

Anticancer and Antitumor Activities

The pyrimidine (B1678525) scaffold is a versatile core in the development of anticancer agents. mdpi.comekb.eg Derivatives of 6-Ethylpyrimidine-2,4(1H,3H)-dione have shown significant promise in this area, exhibiting a range of antitumor activities through various mechanisms.

Inhibition of Cancer Cell Proliferation and Viability

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the proliferation and viability of various cancer cell lines. For instance, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized, with one target compound, XS23, showing excellent antiproliferative activity against multiple tumor cell lines. rsc.org This compound was found to inhibit tumor cell migration and proliferation in A375 cells in a concentration-dependent manner. rsc.org

Similarly, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines. nih.govrsc.org These compounds displayed moderate to good inhibition against MCF-7 cells and good inhibition against HCT116 cells. rsc.org Specifically, compounds S2 and S7 showed high cytotoxicity against MCF-7 cells. rsc.org Another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives also reported potent cytotoxic activity against the A-549 cell line. nih.gov

Furthermore, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional and three-dimensional cell cultures. nih.gov The table below summarizes the inhibitory activities of some of these derivatives.

Table 1: Inhibition of Cancer Cell Proliferation by this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| XS23 | A375 | Inhibited tumor cell migration and proliferation in a concentration-dependent manner. rsc.org |

| Pyrano[2,3-d]pyrimidine-2,4-dione analogues (S2, S7) | MCF-7, HCT116 | Showed high cytotoxicity against MCF-7 and good inhibition against HCT116 cells. rsc.org |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (8a, 8b, 8d) | A-549 | Exhibited potent cytotoxic activity. nih.gov |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | Non-small cell lung cancer | Suppressed cell proliferation in 2D and 3D cultures. nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

The 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative, XS23, was found to induce both early and late apoptosis in A375 cells. rsc.org It also dose-dependently and time-dependently increased the expression of cleaved caspase-9, a key protein in the apoptotic pathway. rsc.org Similarly, dipyrithione (B146728) (PTS2) has been shown to induce apoptosis in four different cancer cell lines, with treated cells exhibiting characteristic features of apoptosis such as cell shrinkage and fragmented nuclei. nih.gov The cleavage of caspase-9, caspase-3, and PARP, all hallmarks of apoptosis, were detected in PTS2-treated cells. nih.gov

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, a novel series of 6-substituted tetrahydropyrido[3,2-d]pyrimidines were found to arrest HL-60 cells in the G1 phase of the cell cycle, which subsequently led to late apoptosis. researchgate.net Another study on dipyrithione showed that it induced G1 cell cycle arrest in treated cancer cells. nih.gov Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have also been shown to induce cell cycle arrest. nih.gov

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism |

| XS23 | A375 | Induces early and late apoptosis, increases cleaved caspase-9. rsc.org |

| Dipyrithione (PTS2) | Four cancer cell lines | Induces apoptosis via cleavage of caspase-9, caspase-3, and PARP; causes G1 cell cycle arrest. nih.gov |

| 6-substituted tetrahydropyrido[3,2-d]pyrimidines | HL-60 | Arrests cells in the G1 phase, leading to late apoptosis. researchgate.net |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Non-small cell lung cancer | Induces cell cycle arrest. nih.gov |

Targeting Specific Signaling Pathways (e.g., RAF-MEK-ERK pathway, PARP-1)

The anticancer activity of this compound derivatives is often linked to their ability to target specific signaling pathways that are crucial for cancer cell survival and proliferation. Two such pathways are the RAF-MEK-ERK pathway and the PARP-1 signaling pathway.

The RAF-MEK-ERK signaling cascade is a key pathway that regulates cell proliferation and survival, and its constitutive activation is observed in many types of tumors. nih.govnih.gov A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as blockers of this pathway. nih.gov One compound, 14m, exhibited excellent antiproliferative activity against several cancer cell lines and was shown to suppress cell signaling through this pathway. nih.gov Similarly, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to deactivate the mitogen-activated protein kinase (MAPK) pathway, a component of the RAF-MEK-ERK cascade. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair mechanisms. nih.govrsc.org Novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized as potential PARP-1 inhibitors. nih.govrsc.org Compounds S2 and S7 from one such series emerged as potent PARP-1 inhibitors, with activity comparable to or better than the known PARP inhibitor Olaparib. rsc.org

Role in Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. While cancer cells often have higher basal levels of ROS, further increasing ROS levels can be toxic and lead to cell death. nih.gov This provides a therapeutic window for anticancer agents that can elevate ROS production in cancer cells.

A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were designed with the aim of elevating intracellular ROS production to induce apoptosis. rsc.org The target compound, XS23, was found to increase the intracellular ROS level of A375 cells up to 175-fold compared to the negative control, implying that it induces cancer cell apoptosis by elevating ROS production. rsc.org Other studies have also reported on pyrazolo[3,4-d]pyrimidine derivatives that exert their anticancer effects by generating reactive oxygen species in human breast adenocarcinoma cells. dntb.gov.ua

Antiviral Activities (e.g., HIV Reverse Transcriptase, SARS-CoV-2 NSP3 macrodomain)

In addition to their anticancer properties, derivatives of this compound have also demonstrated promising antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

A series of 6-arylthio-3-hydroxypyrimidine-2,4-diones have been shown to potently inhibit the reverse transcriptase-associated RNase H activity of HIV. nih.govnih.gov These compounds exhibited significant antiviral activity in the low micromolar range without significant cytotoxicity. nih.gov One of the most promising compounds in this series, 13j, had a potent RNase H inhibitory concentration (IC50) of 0.005 μM and an antiviral effective concentration (EC50) of 7.7 μM. nih.gov Another study focused on pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus, which also showed HIV reverse transcriptase inhibitor activity in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without toxicity. mdpi.comdoaj.org

More recently, with the emergence of the COVID-19 pandemic, research has focused on identifying inhibitors for SARS-CoV-2. The NSP3 macrodomain of coronaviruses, including SARS-CoV-2, has been identified as a potential target for antiviral agents due to its critical role in viral replication. mdpi.comnih.govresearchgate.net Fragment-based screening campaigns have led to the discovery of tool compounds that inhibit the activity of the nsp3-mac1 macrodomain at low nanomolar concentrations. nih.govresearchgate.net While these inhibitors have been shown to increase ADP-ribosylation, a key cellular process, they have not yet demonstrated significant antiviral activity in cell culture models. nih.govbiorxiv.org

Anti-inflammatory Effects (e.g., COX-2 Inhibition)

Derivatives of this compound have also been investigated for their anti-inflammatory properties. A series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, which are structurally related to the core compound, have demonstrated anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov One of the most potent compounds from this series was found to exhibit cyclooxygenase (COX) inhibitory activity. nih.gov COX enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a common strategy for treating inflammatory conditions. nih.gov

Enzyme Inhibition Studies

Derivatives of the pyrimidine-2,4-dione scaffold have been identified as potent inhibitors of several key enzymes involved in various cellular processes. These include enzymes critical to cancer cell survival and proliferation, such as eukaryotic elongation factor-2 kinase (eEF-2K), poly(ADP-ribose) polymerases-1 (PARP-1), and d-dopachrome (B1263922) tautomerase (D-DT/MIF2).

In Vitro Enzymatic Assays

The inhibitory activities of pyrimidine-2,4-dione derivatives have been extensively evaluated through various in vitro enzymatic assays.

For instance, a library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for its inhibitory effect against recombinant eEF-2K. nih.gov The assay measured the ability of the compounds to block the kinase activity of eEF-2K, an enzyme that is upregulated in several types of cancer cells. nih.gov

Similarly, the inhibitory potential of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues against PARP-1 was assessed. rsc.orgrsc.org PARP-1 is a key enzyme in the DNA damage repair mechanism, and its inhibition is a strategy to induce cell death in cancer cells. rsc.orgrsc.org The assays demonstrated that most of the synthesized compounds displayed excellent inhibitory activities against PARP-1. rsc.org

In another study, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, identified from screening a focused compound collection, was evaluated for its ability to inhibit the tautomerase activity of D-DT (also known as MIF2). nih.govacs.org This enzyme is implicated in the progression of non-small cell lung cancer. nih.govrug.nl The in vitro assays confirmed that the derivative potently inhibits D-DT tautomerase activity. nih.govacs.org

Further research has identified aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones as dual-target inhibitors of BRD4 and PLK1, and diaminopyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), an important target in antimicrobial and anticancer therapy. mdpi.comnih.gov

Inhibitory Concentration (IC₅₀) Determination

The potency of these enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were found to inhibit eEF-2K with IC₅₀ values in the nanomolar to micromolar range. The lead compound in this series, compound 6 , exhibited an IC₅₀ of 420 nM. nih.gov Another analog, compound 9 , also showed significant potency with an IC₅₀ of 930 nM. nih.gov

Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione proved to be highly potent PARP-1 inhibitors, with IC₅₀ values ranging from 3.61 nM to 114 nM. rsc.org Notably, compounds S2 and S7 from this series emerged as the most powerful inhibitors, with IC₅₀ values of 4.06 nM and 3.61 nM, respectively, which were more potent than the reference drug Olaparib (IC₅₀ of 5.77 nM). rsc.orgresearchgate.net

For the inhibition of D-DT (MIF2), an initial hit compound, R110 , showed an IC₅₀ of 15 µM. acs.org Subsequent optimization led to the development of inhibitor 5d , a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, which demonstrated a significantly improved IC₅₀ of 1.0 µM. acs.orgnih.gov

The table below summarizes the IC₅₀ values for selected pyrimidine-2,4-dione derivatives against their target enzymes.

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Pyrido[2,3-d]pyrimidine-2,4-dione (6 ) | eEF-2K | 420 nM | nih.gov |

| Pyrido[2,3-d]pyrimidine-2,4-dione (9 ) | eEF-2K | 930 nM | nih.gov |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S7 ) | PARP-1 | 3.61 nM | rsc.orgresearchgate.net |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S2 ) | PARP-1 | 4.06 nM | rsc.orgresearchgate.net |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (5d ) | D-DT (MIF2) | 1.0 µM | acs.orgnih.gov |

| Aminopyrimidine-2,4-dione (7 ) | PLK1 | 0.042 µM | mdpi.com |

Mechanism of Enzyme Inhibition (Competitive, Uncompetitive, Non-competitive)

Understanding the mechanism of inhibition is crucial for drug design and optimization. The primary modes of reversible enzyme inhibition are competitive, uncompetitive, and non-competitive. libretexts.org

Studies on pyrido[2,3-d]pyrimidine-2,4-dione derivatives, such as compound 6 , have indicated an ATP-competitive mechanism of inhibition for eEF-2K. nih.gov This means the inhibitor binds to the same active site as the enzyme's natural substrate, ATP, directly competing with it. Increasing the concentration of ATP would therefore increase the measured IC₅₀ value. nih.gov

The inhibition of D-DT (MIF2) by the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 5d was also determined to be competitive. acs.org A Lineweaver–Burk plot analysis confirmed this mechanism, showing that the inhibitor competes with the substrate for binding to the enzyme's active site. acs.org

For the aminopyrimidine-2,4-dione inhibitor (4 ) of BRD4, docking studies showed that the pyrimidine-dione core fits between key amino acid residues (Tyr97 and Pro82) in the active site, forming hydrophobic interactions, which is characteristic of competitive inhibition. mdpi.com

Neuropharmacological Activities

Derivatives of pyrimidine-2,4-dione have shown significant promise as neuropharmacological agents, particularly for their anticonvulsant properties.

Several studies have evaluated these compounds in established animal models of epilepsy. For example, a series of 3-alkyl-6-arylhexahydropyrimidine-2,4-dione derivatives were tested for their anticonvulsant effects using the maximal electroshock (MES) and subcutaneous metrazol (scMet) seizure tests. nih.gov The results indicated that derivatives with a p-chlorophenyl group at the 6-position were effective against scMet-induced seizures. nih.gov

In another study, pyrrolo[2,3-d]pyrimidine-2,4-diones were tested in mice, with eleven out of fifteen compounds demonstrating activity against convulsions induced by pentylenetetrazol. capes.gov.br One compound, in particular, offered greater protection (67%) than the established anticonvulsant drug trimethadione (B1683041) (50%). capes.gov.br Further research into 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives also confirmed anticonvulsant effects in a pentylenetetrazole seizure model. pensoft.net Dihydropyrimidine derivatives have likewise shown anticonvulsant activity comparable to standard drugs like Phenytoin and Carbamazepine in the MES model. nih.gov

Hypotensive Activity

The potential of pyrimidine-2,4-dione derivatives as hypotensive agents has also been investigated. Research has focused on modifying the core structure to develop compounds capable of lowering blood pressure.

A study on 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione derivatives demonstrated significant hypotensive activity. researchgate.net The synthesized compounds were administered orally to animals, and their effects on systolic arterial pressure were measured. The study identified compounds that produced a pronounced, prolonged, and dose-dependent hypotensive effect, which was comparable to reference drugs such as nebivolol, lisinopril, and amlodipine. researchgate.net

Other related heterocyclic systems, such as 4-anilino derivatives of 2-methylthiopyrido[2,3-d]pyrimidines and 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, have also been reported to possess antihypertensive properties. nih.govnih.gov

Antimicrobial Activities

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

A study on 6-substituted pyrimidine-2,4-diones revealed good to moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. medwinpublishers.com Another investigation into pyrimidine-2,4-dione derivatives prepared from N3-substituted-6-chlorouracil showed that the compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.net

Furthermore, the synthesis of pyrimidine derivatives incorporating other heterocyclic rings, such as thiadiazole and triazole, has yielded compounds with significant antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ias.ac.in In some cases, the synthesized compounds showed activity comparable to the standard drug ciprofloxacin. ias.ac.in Bicyclic and tricyclic pyrimidine systems derived from 6-amino-2-thioxo-1H-pyrimidine-4-one have also been found to possess antibacterial and antifungal properties. nih.gov

The table below provides a summary of the antimicrobial screening results for selected pyrimidine derivative classes.

| Derivative Class | Tested Organisms | Activity Noted | Reference |

| 6-Substituted pyrimidine 2,4-diones | E. coli, S. aureus | Good to moderate antibacterial | medwinpublishers.com |

| N3-Substituted-6-chloro-uracil derivatives | Gram-positive & Gram-negative bacteria, Fungi | More effective against Gram-positive bacteria | researchgate.net |

| Pyrimidine-thiadiazole/triazole hybrids | P. aeruginosa, S. aureus, E. coli | Significant antibacterial activity | ias.ac.in |

| Bicyclic/Tricyclic pyrimidines | Bacteria and Fungi | Antibacterial and antifungal | nih.gov |

Agrochemical Applications (e.g., Herbicidal Activity via PPO Inhibition)

A significant area of research into this compound derivatives is their potential as agrochemicals, specifically as herbicides. The primary mechanism of action identified is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a crucial enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. researchgate.netscielo.br Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cellular damage and plant death. scielo.br

Several studies have synthesized and evaluated various pyrimidine-2,4-dione derivatives for their PPO-inhibiting and herbicidal properties. For instance, a series of novel 3-(2'-halo-5'-substituted-benzothiazol-1'-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-diones were designed and found to exhibit potent inhibition of tobacco PPO (mtPPO). nih.gov One of the most effective compounds, 9F-6, demonstrated broad-spectrum post-emergence herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare and showed promising selectivity for maize. nih.gov

Similarly, research on thieno[2,3-d]pyrimidine-2,4-dione-based compounds has yielded a highly potent PPO inhibitor, designated as 6g. This compound, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] acs.orgacs.orgoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, displayed excellent and broad-spectrum weed control. acs.org Its inhibitory constant (Ki) against Nicotiana tabacum PPO (NtPPO) was found to be 2.5 nM, which is significantly more potent than the commercial herbicides trifludimoxazin (B1651332) (Ki = 31 nM) and flumioxazin (B1672886) (Ki = 46 nM). acs.org

Another class of derivatives, N-phenylaminomethylthioacetylpyrimidine-2,4-diones, has also been identified as promising PPO inhibitors. acs.org Compound 2c, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate, exhibited excellent weed control and was found to be safe for rice cultivation. acs.org Furthermore, pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been synthesized, with compound 11q showing strong herbicidal activity and a Ki value of 0.0074 μM against mtPPO, outperforming flumioxazin. nih.gov

These findings underscore the potential of the pyrimidine-2,4-dione scaffold, including 6-ethyl substituted derivatives, as a foundational structure for the development of novel and effective PPO-inhibiting herbicides.

Table 1: Herbicidal Activity of Pyrimidine-2,4-dione Derivatives via PPO Inhibition

| Compound ID | Chemical Class | Target Enzyme | Inhibitory Constant (Ki) | Herbicidal Activity | Reference |

| 9F-6 | 3-(benzothiazolyl)-pyrimidine-2,4-dione | Tobacco PPO (mtPPO) | 0.012 μM | Broad-spectrum post-emergence weed control at 37.5 g ai/ha | nih.gov |

| 6g | thieno[2,3-d]pyrimidine-2,4-dione | Nicotiana tabacum PPO (NtPPO) | 2.5 nM | Excellent and wide spectrum weed control at 30-75 g ai/ha | acs.org |

| 2c | N-phenylaminomethylthioacetylpyrimidine-2,4-dione | Nicotiana tabacum PPO (NtPPO) | 11 nM | Excellent weed control at 37.5-150 g ai/ha; safe for rice | acs.org |

| 11q | pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone | Tobacco PPO (mtPPO) | 0.0074 μM | Strong, broad-spectrum weed control at 37.5-150 g ai/ha | nih.gov |

Immunomodulatory Effects

The immunomodulatory potential of pyrimidine derivatives is an emerging field of study. While direct research on the immunomodulatory effects of this compound is limited, studies on closely related compounds suggest that this chemical class can influence immune responses.

One notable example is pyrimethamine (B1678524) (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine), a folic acid antagonist that also contains a 6-ethylpyrimidine core. Research has shown that pyrimethamine possesses immunomodulating activities, including the induction of apoptosis in activated human T lymphocytes. nih.gov This pro-apoptotic effect was observed at pharmacologically relevant concentrations and was found to involve the activation of caspase-8 and caspase-10, leading to mitochondrial depolarization. nih.gov This suggests a mechanism that can influence lymphocyte populations, a key component of the adaptive immune system.

The broader family of pyrimidine derivatives has been shown to interact with various components of the immune system. For instance, certain pyrimidine nucleoside derivatives have been investigated for their effects on immune cells. The production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation, is a key aspect of the immune response. thermofisher.com Pro-inflammatory cytokines like IL-1, IL-6, and TNF-α are crucial for initiating an immune response, while anti-inflammatory cytokines help to control it. thermofisher.com The ability of a compound to modulate the production of these cytokines can have significant therapeutic implications. For example, some compounds can stimulate the production of IL-10, an anti-inflammatory cytokine that can suppress autoimmune tissue inflammation. nih.gov

While the specific effects of this compound on cytokine production and immune cell function remain to be fully elucidated, the known activities of related compounds provide a strong rationale for further investigation into its potential as an immunomodulatory agent.

Membrane-Stabilizing Effects

The interaction of small molecules with cellular membranes is a critical aspect of their biological activity. Studies on pyrimidine derivatives have begun to explore their effects on the physicochemical properties of lipid bilayers, which form the basis of all cellular membranes. These interactions can range from stabilizing the membrane structure to causing significant disruption, such as the formation of pores.

Research on pyrimidine nucleoside derivatives has demonstrated that their ability to affect model lipid membranes is dependent on their specific chemical structure. nih.gov For example, N4-alkylcytidines have been shown to disorder membrane lipids, leading to a decrease in the melting temperature and cooperativity of the phase transition of dipalmitoylphosphocholine membranes. nih.gov The extent of this disordering effect was found to increase with the length of the hydrophobic alkyl chain, suggesting that deeper insertion into the lipid bilayer enhances this activity. nih.gov

Conversely, some pyrimidine derivatives, such as 5-alkyluridines, have been observed to form ion-permeable pores in phosphatidylglycerol membranes. nih.gov The presence of other lipids, such as methoxy-mycolic acid and trehalose (B1683222) monooleate, can potentiate this pore-forming activity. nih.gov The ability to create pores or otherwise disrupt membrane integrity is a mechanism of action for some antimicrobial agents.

While these studies were not conducted on this compound itself, they provide valuable insights into how the pyrimidine scaffold can interact with lipid bilayers. The ethyl group at the 6-position of the pyrimidine ring will influence the compound's lipophilicity and spatial arrangement, which in turn will dictate its specific interactions with the membrane. Further research is needed to determine whether this compound and its derivatives have a stabilizing or destabilizing effect on cell membranes and the potential biological consequences of such interactions.

Structure Activity Relationship Sar Studies of 6 Ethylpyrimidine 2,4 1h,3h Dione Derivatives

Influence of Substituents at the C6 Position (e.g., Ethyl vs. Methyl, Benzyl (B1604629), Cyclohexylmethyl)

The substituent at the C6 position of the pyrimidine-2,4-dione ring plays a pivotal role in modulating biological activity. The size, shape, and electronic properties of this group can significantly impact how the molecule interacts with its biological target.

The introduction of larger, more complex groups like benzyl or cyclohexylmethyl at the C6 position can lead to a significant shift in biological activity. For example, 6-benzylamino-pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. researchgate.netnih.gov The benzyl group can engage in additional binding interactions, such as pi-stacking or hydrophobic interactions, within the active site of the target protein, potentially leading to enhanced potency. Similarly, the cyclohexylmethyl group, with its bulky and hydrophobic nature, can explore different regions of the binding pocket, which may result in altered or improved activity. The synthesis of 6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione has been reported, indicating interest in its potential biological profile. nih.govcymitquimica.com

| C6 Substituent | General Observations on Biological Activity |

| Methyl | Often serves as a baseline for comparison in SAR studies. nih.govnih.gov |

| Ethyl | The focus of this article, its activity is highly dependent on the biological target. nih.govbldpharm.com |

| Benzyl | Can introduce favorable aromatic interactions, leading to potent inhibition of certain enzymes like CDKs. researchgate.netnih.gov |

| Cyclohexylmethyl | Increases lipophilicity and steric bulk, potentially influencing binding and cellular uptake. nih.govcymitquimica.com |

Impact of N1 and N3 Substitutions on Biological Activity

Modification of the nitrogen atoms at the N1 and N3 positions of the 6-ethylpyrimidine-2,4(1H,3H)-dione ring offers another avenue to modulate biological activity. These positions are often involved in hydrogen bonding interactions with target proteins, and their substitution can have profound effects.

Alkylation at the N1 and N3 positions is a common strategy. For example, in a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, an ethyl group at the N1 position was found to be optimal for inhibitory activity against eEF-2K. nih.gov The introduction of alkyl groups can increase lipophilicity, which may enhance cell membrane permeability. However, it can also disrupt crucial hydrogen bonds, leading to a decrease in activity depending on the specific target. Studies on 6-amino-1-alkyl-3-alkylpyrimidine-2,4(1H,3H)-diones have demonstrated that varying the alkyl substituents at both N1 and N3 positions can fine-tune the biological response. nih.gov

| Substitution | General Impact on Biological Activity |

| N1-Alkylation | Can enhance cellular uptake and potency, but may also disrupt essential hydrogen bonds. nih.gov |

| N3-Alkylation | Similar to N1-alkylation, it can modulate lipophilicity and binding interactions. nih.govbldpharm.com |

| N1,N3-Dialkylation | Offers a way to systematically probe the steric and electronic requirements of the binding site. nih.gov |

Role of Fused Heterocycles on Activity Enhancement

Fusing an additional heterocyclic ring to the this compound core can create a more rigid and complex scaffold, leading to enhanced biological activity and selectivity. These fused systems can present a different three-dimensional shape and introduce new points of interaction with biological targets.

A review of fused pyrimidine (B1678525) systems has highlighted their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net Pyrimidines fused with heterocycles such as pyrrole, thiophene, furan, and pyridine (B92270) have shown significant inhibitory activity. researchgate.net For instance, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to inhibit d-dopachrome (B1263922) tautomerase, an enzyme implicated in cancer. nih.gov Similarly, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been explored as inhibitors of various kinases. nih.govnih.gov The nature of the fused ring and its substituents are critical in determining the potency and selectivity of these compounds. thescipub.com